5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization . They can also participate in free radical reactions .
Biochemical Pathways
It’s known that indole derivatives can influence a broad range of biochemical pathways due to their diverse biological activities . These effects can lead to changes in cellular processes and responses.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of 2-fluorobenzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl propiolate. The resulting triazole intermediate is then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl and 2-fluorobenzyl substituents.
5-methyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the ethyl and 2-fluorobenzyl groups, which can enhance its biological activity and specificity. These substituents can influence the compound’s pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
5-ethyl-1-[(2-fluorophenyl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAWCRFYLDGQPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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